![molecular formula C8H8F3NO3S B1381095 2-Amino-3-methylphenyl trifluoromethanesulphonate CAS No. 1589523-29-4](/img/structure/B1381095.png)
2-Amino-3-methylphenyl trifluoromethanesulphonate
Overview
Description
2-Amino-3-methylphenyl trifluoromethanesulphonate, also known as 2-Amino-3-methylphenyl triflate or 2-Methyl-6-{[(trifluoromethyl)sulphonyl]oxy}aniline, is a chemical compound with the molecular formula C8H8F3NO3S . It has a molecular weight of 255.22 . The compound is a solid-crystal at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-3-methylphenyl trifluoromethanesulphonate is 1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-3-methylphenyl trifluoromethanesulphonate is a solid-crystal at ambient temperature . It has a molecular weight of 255.22 .Scientific Research Applications
Asymmetric Synthesis
2-Amino-3-methylphenyl trifluoromethanesulphonate is used in the asymmetric synthesis of β-aminophosphonates and their incorporation into dipeptides. This process involves the addition of anions derived from dialkyl methylphosphonates to N-tert-butanesulfinyl trifluoroacetaldimine, leading to products with excellent diastereoselectivity (Turcheniuk et al., 2012).
Chromatographic Analysis
The compound has been used as a reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids. Its utility in high-performance liquid chromatography for detecting carboxylic acids in mouse brain has been demonstrated (Yasaka et al., 1990).
Polymerization Studies
In the field of polymer chemistry, trifluoromethanesulphonates like 2-Amino-3-methylphenyl trifluoromethanesulphonate are used to study complexation reactions in the polymerization of ethylenic monomers. These studies involve ionic trifluoromethanesulphonates and their solvation with conjugate acids (Souverain et al., 1980).
Catalysis in Organic Synthesis
The compound plays a role in catalyzing the condensation of silyl ketene acetal derived from ethyl 3-hydroxybutyrate and imine, leading to the synthesis of β-amino esters and β-lactams (Guanti et al., 1987).
Drug Metabolism
In pharmaceutical research, it's used in the study of drug metabolism, especially in the preparation of mammalian metabolites of certain drugs. An example is its use in the biocatalytic production of metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P260, P271, and P280, advising not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2-amino-3-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDLUZWNMXCSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methylphenyl trifluoromethanesulphonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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